

Troubleshooting off-target effects of Crobenetine

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Compound of Interest		
Compound Name:	Crobenetine	
Cat. No.:	B1243859	Get Quote

Crobenetine Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Crobenetine** (also known as BIII 890 CL). The information is designed to help address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Crobenetine**?

A1: **Crobenetine** is a potent and selective use-dependent blocker of the voltage-gated sodium channel Nav1.2.[1][2] It exhibits a high affinity for the inactivated state of the channel, making it particularly effective at inhibiting rapidly firing neurons.[1][2]

Q2: What is the reported selectivity profile of **Crobenetine**?

A2: **Crobenetine** has been reported to have high selectivity for the Nav1.2 channel. It displaces [3H]batrachotoxinin A-20α-benzoate from the neurotoxin receptor site 2 of the Na+ channel in rat brain synaptosomes with an IC50 of 49 nM.[3][4] One study noted that it exhibited low affinity for 65 other receptors and ion channels, suggesting a favorable selectivity profile.[3][4] However, specific screening data against a broad panel of targets, including other sodium channel subtypes and key cardiac ion channels, is not extensively published.



Q3: What are the known in vivo effects of Crobenetine?

A3: In preclinical studies, **Crobenetine** has demonstrated analgesic and anti-hyperalgesic effects in models of inflammatory pain.[4] It has also been shown to be neuroprotective in models of focal cerebral ischemia in rodents.[3][4]

Q4: Has the clinical development of **Crobenetine** been discontinued?

A4: Yes, the global highest R&D status for **Crobenetine** Hydrochloride is listed as discontinued.

Troubleshooting Guide for Off-Target Effects

Researchers using **Crobenetine** may encounter unexpected experimental outcomes. This guide provides a structured approach to troubleshooting potential off-target effects.

Issue 1: Unexpected Electrophysiological Phenotypes in Non-Neuronal Cells

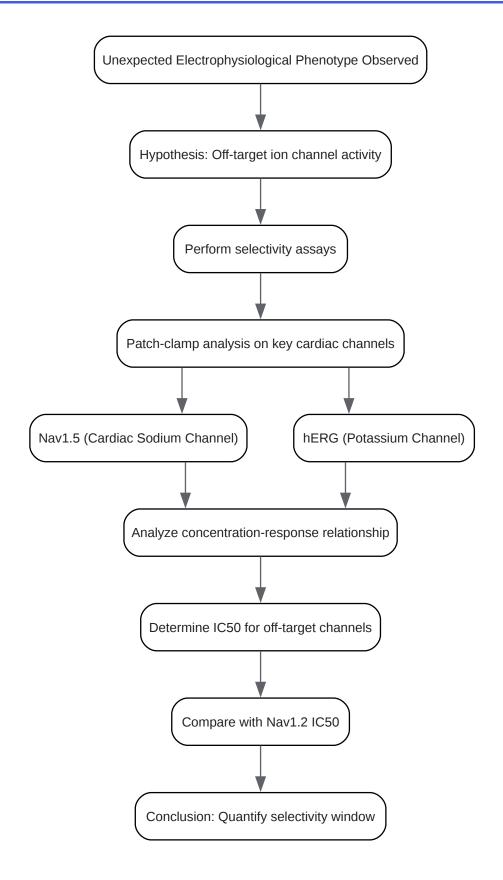
Symptoms:

- Changes in action potential duration or morphology in cardiomyocytes.
- Altered resting membrane potential in unexpected cell types.
- Inhibition of other ion channels in characterization assays.

Potential Cause: While reported to be selective, **Crobenetine** may have off-target effects on other voltage-gated ion channels, particularly other sodium channel subtypes (e.g., Nav1.5 in cardiac muscle) or potassium channels (e.g., hERG).[2][5]

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for unexpected electrophysiological effects.



Experimental Protocols:

- hERG Channel Inhibition Assay: A detailed protocol for assessing hERG channel inhibition using whole-cell patch clamp is provided in the "Experimental Protocols" section below. This is a critical step in evaluating the potential for cardiac arrhythmias.[6][7]
- Nav1.5 Channel Inhibition Assay: A protocol for evaluating the effect of Crobenetine on the cardiac sodium channel Nav1.5 is also available in the "Experimental Protocols" section.
 This will help determine if observed cardiac effects are due to on-target-like effects in a different tissue.[5][8]

Issue 2: Unexpected Neurological Phenotypes in vivo or in vitro

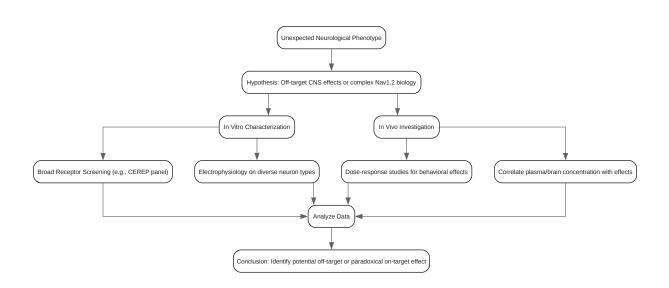
Symptoms:

- Ataxia, sedation, or seizures in animal models at doses expected to be selective for Nav1.2.
- Unexpected changes in neuronal firing patterns in vitro that are inconsistent with Nav1.2 blockade alone.
- Contradictory effects on neuronal excitability (e.g., hyperexcitability when expecting inhibition).

Potential Cause: The off-target effects could be due to interactions with other sodium channel subtypes expressed in the nervous system or other CNS receptors. It is also important to consider that severe Nav1.2 deficiency has been paradoxically linked to neuronal hyperexcitability.

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for unexpected neurological phenotypes.

Experimental Protocols:

- Receptor Screening: It is advisable to perform a broad receptor binding and enzyme activity screen (e.g., a CEREP safety panel) to identify potential off-target interactions at a standardized concentration (e.g., 10 μM).[9][10][11]
- In Vitro Neuronal Activity Assays: Utilize multi-electrode array (MEA) or calcium imaging in primary neuronal cultures or brain slices to characterize the effects of Crobenetine on network activity.



Quantitative Data Summary

Parameter	Value	Assay System	Reference
Nav1.2 IC50 (Inactivated State)	77 nM	Patch clamp on cells expressing Nav1.2	[1][2]
Nav1.2 IC50 (Resting State)	18 μΜ	Patch clamp on cells expressing Nav1.2	[1][2]
[3H]BTX Displacement IC50 (Site 2)	49 nM	Rat brain synaptosomes	[3][4]
Selectivity	>230-fold	Inactivated vs. Resting State	[1][2]
Analgesic ID50 (Inflammatory Pain)	15.5 +/- 1.1 mg/kg/day	Adjuvant-induced arthritis in rats	[4]
Off-Target Screening	Low affinity	65 other receptors and ion channels	[3][4]

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for hERG (Kv11.1) Channel Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Crobenetine** on the hERG potassium channel.

Cell Line: HEK293 cells stably expressing the hERG channel.

Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).



Voltage Protocol:

- Hold the cell at -80 mV.
- Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
- Repolarize to -50 mV for 3 seconds to elicit a tail current.
- Repeat this protocol at a frequency of 0.05 Hz (every 20 seconds).

Procedure:

- Establish a whole-cell patch clamp configuration.
- Record baseline hERG currents using the voltage protocol described above.
- Perfuse the cells with increasing concentrations of Crobenetine (e.g., 0.01, 0.1, 1, 10, 100 μM), allowing the effect to reach steady-state at each concentration.
- Wash out the compound to assess reversibility.
- Measure the peak tail current amplitude at -50 mV for each concentration.
- Normalize the data to the baseline current and plot the concentration-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology for Nav1.5 Channel Inhibition

Objective: To assess the inhibitory effect of **Crobenetine** on the cardiac sodium channel Nav1.5.

Cell Line: HEK293 or CHO cells stably expressing the Nav1.5 channel.

Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).



• Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

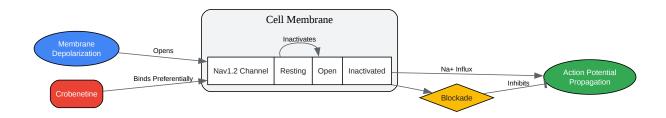
Voltage Protocol (for use-dependent block):

- Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state.
- Apply a depolarizing pulse to -20 mV for 20 ms to elicit a peak inward current.
- To assess use-dependence, apply a train of depolarizing pulses (e.g., 10 pulses at 5 Hz) from a holding potential of -90 mV.

Procedure:

- Establish a whole-cell patch clamp configuration.
- Record baseline Nav1.5 currents.
- Apply Crobenetine at various concentrations and record the inhibition of the peak inward current.
- Analyze the data to determine the IC50 for tonic block.
- Apply the pulse train protocol in the presence and absence of the compound to assess usedependent effects.
- Compare the inhibition of the first and last pulses in the train to quantify use-dependence.

Signaling Pathway and Mechanism of Action





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Caption: Mechanism of action of **Crobenetine** on the Nav1.2 channel.

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